
2-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H12N2O2. This compound features a pyridine ring substituted with a hydroxypyrrolidine and an aldehyde group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxypyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base or acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the pyrrolidine ring can undergo nucleophilic substitution reactions with suitable electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers .
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine-3-carbaldehyde
- 3-Hydroxypyrrolidine
- Pyrrolidine-2-carbaldehyde
Uniqueness
2-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde is unique due to its combination of a pyridine ring, a hydroxypyrrolidine moiety, and an aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c13-7-8-2-1-4-11-10(8)12-5-3-9(14)6-12/h1-2,4,7,9,14H,3,5-6H2 |
InChI-Schlüssel |
MOXVCVCTAAWVIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1O)C2=C(C=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B13160918.png)
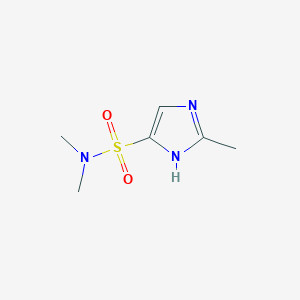
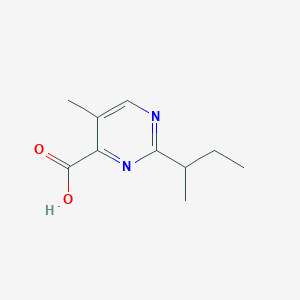
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)
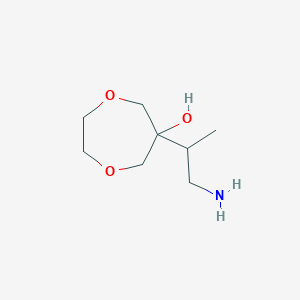
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
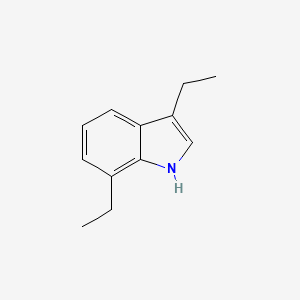
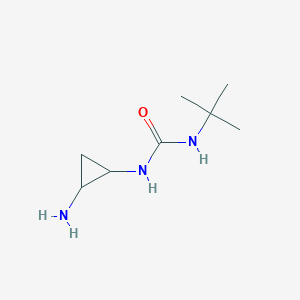
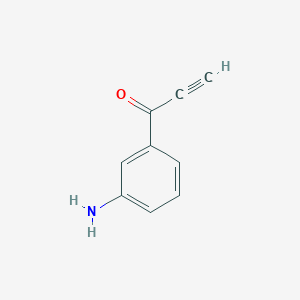

![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)
![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)

